molecular formula C8H19NO B14637165 2-[(4-Methylpentan-2-yl)amino]ethanol CAS No. 54596-70-2

2-[(4-Methylpentan-2-yl)amino]ethanol

Cat. No.: B14637165
CAS No.: 54596-70-2
M. Wt: 145.24 g/mol
InChI Key: GBSHUBLQCPPTGB-UHFFFAOYSA-N
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Description

2-[(4-Methylpentan-2-yl)amino]ethanol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of an amino group attached to a branched alkyl chain and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpentan-2-yl)amino]ethanol typically involves the reaction of 4-methylpentan-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylpentan-2-amine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent and at a temperature that promotes the reaction without causing decomposition of the reactants or products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpentan-2-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of amino derivatives.

Scientific Research Applications

2-[(4-Methylpentan-2-yl)amino]ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol moiety may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylpentan-2-yl)amino]-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione
  • 4-((2-Methylpentan-2-yl)amino)benzamide
  • 2-Amino-4-methylpentan-1-ol

Uniqueness

2-[(4-Methylpentan-2-yl)amino]ethanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of an amino group and an ethanol moiety makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

54596-70-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(4-methylpentan-2-ylamino)ethanol

InChI

InChI=1S/C8H19NO/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3

InChI Key

GBSHUBLQCPPTGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCO

Origin of Product

United States

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